21-Dehydro Flunisolide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 21-Dehydro Flunisolide and its analogs often involves complex chemical pathways. Studies on the metabolism of Flunisolide have shown that it is rapidly metabolized into a major metabolite, 6β-OH metabolite, which possesses corticoid activities significantly less potent than Flunisolide itself, suggesting a pathway for its synthesis and transformation (Chaplin et al., 1980). Moreover, the preparation of related compounds, such as 21-diazo-9α-fluoro-16α-methyl-21-deoxy-[1,2(n)-3H]prednisolone, provides insights into the synthetic routes that can be applied to 21-Dehydro Flunisolide (Manz & Govindan, 1980).
Molecular Structure Analysis
The molecular structure of Flunisolide and its derivatives has been extensively studied, revealing significant details about their configuration and intermolecular interactions. For instance, the crystal structure analysis of related corticosteroids shows a complex arrangement of atoms and bonds, highlighting the intricate molecular framework that contributes to their biological activity (Valente et al., 1997).
Chemical Reactions and Properties
Flunisolide undergoes various chemical reactions, leading to the formation of metabolites with altered properties. The oxidative defluorination of Flunisolide, for example, results in the formation of less potent metabolites, indicating specific enzymatic pathways involved in its metabolism (Teitelbaum et al., 1981). These reactions are crucial for understanding the chemical behavior and transformation of 21-Dehydro Flunisolide in biological systems.
Physical Properties Analysis
The physicochemical properties of Flunisolide, including its different anhydrous and hemihydrate forms, have been characterized to understand its stability and behavior under various conditions. The solid-state studies reveal the existence of distinct polymorphic forms, which have implications for its physical properties and pharmaceutical formulation (Bartolomei, 2000).
Chemical Properties Analysis
The interaction of 21-Dehydrocortisol, a closely related compound, with amino acids underlines the reactivity of corticosteroids towards biomolecules, forming complexes and derivatives with unique properties (Sunaga et al., 1970). These interactions are indicative of the chemical properties and reactivity of 21-Dehydro Flunisolide, contributing to our understanding of its behavior in biological contexts.
科学的研究の応用
Pharmacological Properties and Clinical Benefits
21-Dehydro flunisolide, part of the corticosteroid family, is used primarily for its anti-inflammatory properties. A notable application is in the formulation of flunisolide hydrofluoroalkane (HFA), which is utilized in asthma treatment. This formulation leverages an HFA propellant, leading to aerosols with a smaller average particle size, ensuring enhanced lung deposition and reduced oropharyngeal deposition. This characteristic is crucial for targeting medication delivery to the lungs while minimizing local side effects like candidiasis. Clinical studies have affirmed flunisolide HFA's efficacy in improving pulmonary function and showing potential in lowering the risk of systemic corticosteroid effects, such as hypothalamic-pituitary-adrenal axis suppression and growth inhibition in children (Corren & Tashkin, 2003).
Impact on Hypothalamic-Pituitary-Adrenal Axis Function
The use of corticosteroids, including derivatives like 21-Dehydro flunisolide, necessitates an understanding of their potential to suppress the hypothalamic-pituitary-adrenal (HPA) axis. The design of clinical trials investigating this impact is crucial for the interpretability of results. Factors such as dosage, duration, assay sensitivity, and study population play significant roles in detecting adrenal suppression levels, which is an essential consideration in the therapeutic use of corticosteroids (Fan et al., 2013).
Potential in Immunoadjuvant Applications
Exploring the immunomodulatory potential of compounds related to 21-Dehydro flunisolide can lead to advancements in vaccine adjuvant development. For instance, the immunoadjuvant QS-21, derived from natural sources, has shown promise in enhancing immune responses against various diseases. Understanding the molecular mechanisms and clinical profiles of such adjuvants can inform the development of more effective vaccine formulations, potentially incorporating corticosteroid derivatives for synergistic effects (Lacaille‐Dubois, 2019).
Diagnosis and Treatment of Adrenal Insufficiency
In the context of adrenal insufficiency, corticosteroids like 21-Dehydro flunisolide may play a role in therapeutic regimens. Clinical guidelines recommend specific diagnostic tests and treatment protocols, including corticosteroid replacement therapy. The appropriate dosing and monitoring of such treatments are critical for managing primary adrenal insufficiency effectively, highlighting the importance of corticosteroids in endocrine disorders (Bornstein et al., 2016).
Safety And Hazards
21-Dehydro Flunisolide is classified as toxic by ingestion . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing skin thoroughly after handling, not eating, drinking or smoking when using this product, and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
2-[(1S,2S,4R,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FO6/c1-21(2)30-19-9-14-13-8-16(25)15-7-12(27)5-6-22(15,3)20(13)17(28)10-23(14,4)24(19,31-21)18(29)11-26/h5-7,11,13-14,16-17,19-20,28H,8-10H2,1-4H3/t13-,14-,16-,17-,19+,20+,22-,23-,24+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBAHNFRPVNIHT-XWCQMRHXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)C=O)C)O)C)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)C=O)C[C@@H](C5=CC(=O)C=C[C@]35C)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29FO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
21-Dehydro Flunisolide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。